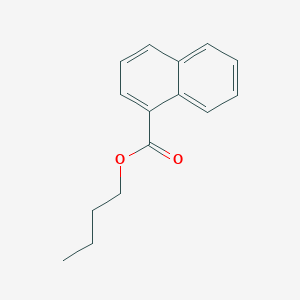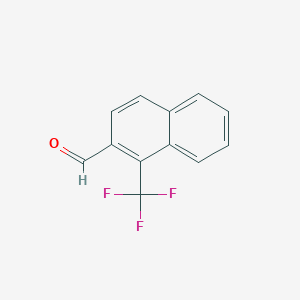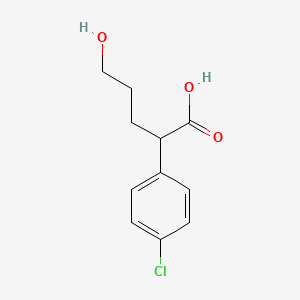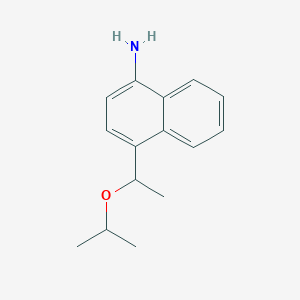
Butyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1-naphthoate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is an ester formed by the reaction of butanol and 1-naphthoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 1-naphthoate can be synthesized through a one-pot synthetic pathway involving the reaction of acenaphthoquinone and various 1,3-diketones in the presence of primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanism, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .
Industrial Production Methods
In industrial settings, this compound can be produced by reacting 4-bromo-1-naphthoate with vinyl n-butyl ether under the action of a palladium catalyst, a phosphine reagent, an organic amine, and an ionic compound . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoic acid derivatives.
Reduction: Reduction reactions can convert it into different naphthalene-based compounds.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various substituted naphthoates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like H₅IO₆, reducing agents, and various catalysts such as palladium and phosphine reagents . The reactions typically occur under mild conditions, often at room temperature.
Major Products Formed
The major products formed from these reactions include various naphthoate derivatives, which can be further utilized in different applications .
Scientific Research Applications
Butyl 1-naphthoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 1-naphthoate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, leading to the formation of active intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Butyl 1-naphthoate can be compared with other similar compounds, such as:
- Methyl 1-naphthoate
- Ethyl 1-naphthoate
- Propyl 1-naphthoate
These compounds share similar chemical structures but differ in their alkyl groups, which can influence their chemical properties and applications.
Properties
CAS No. |
3007-95-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
butyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-2-3-11-17-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 |
InChI Key |
YCURFOQQPNHZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)




![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)
![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)




![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)

